Kallikrein Inhibitor

概要

説明

Kallikrein inhibitors are a class of drugs used to prevent and treat attacks due to an inherited immune disease known as hereditary angioedema (HAE) in adults and children aged 12 years and older . They work by binding to a natural substance “kallikrein” made by the body and inhibiting its activity . This binding lowers the amount of another natural substance “bradykinin,” the major biologic peptide that promotes swelling and pain associated with attacks of HAE .

Synthesis Analysis

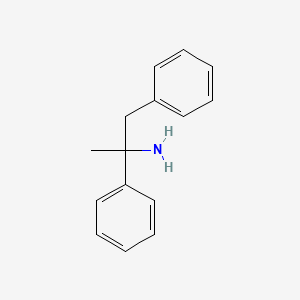

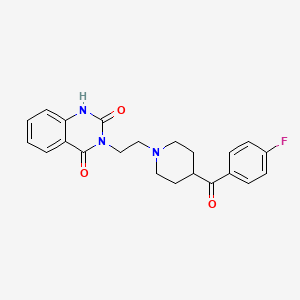

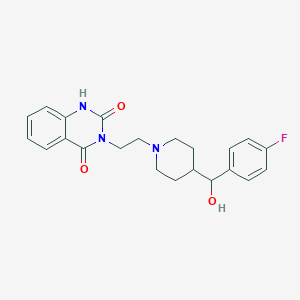

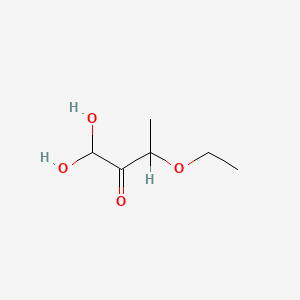

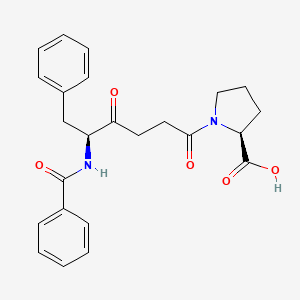

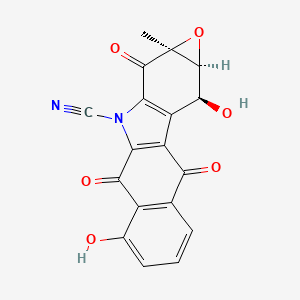

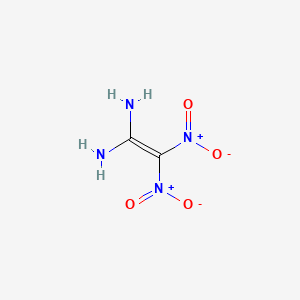

Scalable asymmetric syntheses of two kallikrein-related protease 6 (KLK6) inhibitors have been reported . The inhibitors are assembled by linking enantiomerically enriched fragments via amide bond formation, followed by conversion of a cyano group to an amidine .Molecular Structure Analysis

The molecular structure of Kallikrein inhibitors has been studied using X-ray crystallography . This has revealed the binding poses of the inhibitors and provided key details of a previously proposed allosteric mode of inhibition .科学的研究の応用

Therapeutic Potential in Various Diseases

Kallikrein inhibitors have shown significant potential in various therapeutic applications. Studies have highlighted their role in treating airway, cardiovascular, tooth, brain, skin, and neoplastic diseases due to the pathophysiological roles of kallikreins in these tissues (Prassas et al., 2015). For example, inhibition mechanisms within kallikreins, crucial in diseases like prostate cancer and skin disorders, are an area of active research, laying the groundwork for future drug development (Riley, 2019).

Treatment of Skin Diseases

Kallikrein inhibitors are being explored for the treatment of skin diseases like Netherton syndrome. Coumarin-3-carboxylate derivatives have been identified as inhibitors for kallikreins involved in such skin diseases, showing potential without cytotoxicity toward healthy human keratinocytes (Tan et al., 2015).

Role in Diabetic Macular Edema

Plasma kallikrein inhibitors have been investigated for their role in the treatment of diabetic macular edema (DME). Activation of plasma kallikrein can induce features of DME inpreclinical models, and inhibition of this pathway may offer a therapeutic approach. Studies indicate that these inhibitors have shown mixed functional and anatomic results in early clinical trials, warranting further research for their potential role in DME treatment (Bhatwadekar, Kansara, & Ciulla, 2020).

Inhibition in Hereditary Angioedema

Kallikrein inhibitors have been evaluated for their efficacy in hereditary angioedema prophylaxis. For instance, Avoralstat, a small molecule inhibitor of plasma kallikrein, has been tested in a Phase 3 trial for its safety and efficacy in reducing the frequency of angioedema attacks, demonstrating its potential in long-term prophylaxis of hereditary angioedema (Riedl et al., 2018).

Novel Kallikrein Inhibitors for Other Applications

Research has also focused on the development of novel kallikrein inhibitors for various other applications. These include the development of inhibitors with specificities for human tissue kallikreins, which are targets for the treatment of skin inflammation and cancer. Isomannide derivatives have been identified as potent and competitive inhibitors of specific kallikreins, providing new insights into the design and synthesis of highly specific kallikrein inhibitors (Oliveira et al., 2014).

作用機序

Kallikrein inhibitors work by blocking the enzymatic activity of plasma kallikrein in releasing bradykinin, the major biologic peptide that promotes swelling and pain associated with attacks of HAE . By reversibly binding to plasma kallikrein, these inhibitors can regulate plasma kallikrein activity and prevent recurrent angioedema attacks .

Safety and Hazards

Kallikrein inhibitors should be handled with care. Users are advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation . Clinical trials have shown that certain Kallikrein inhibitors were safe and well tolerated at all studied doses in healthy volunteers .

将来の方向性

There are several future directions for the development and use of Kallikrein inhibitors. For instance, the possibility of administering C1INH concentrate by subcutaneous infusion is under active consideration . Additionally, new drugs are being developed for the treatment of HAE attacks or for short-term or long-term prophylaxis . Harnessing controlled kinin formation is also of potential therapeutic interest .

特性

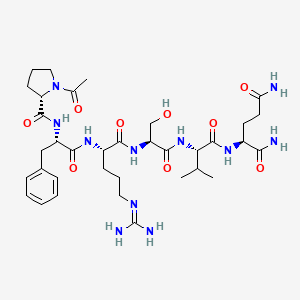

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZYLOMMGMLDHT-BIVGDOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914102 | |

| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97145-43-2 | |

| Record name | KKI 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

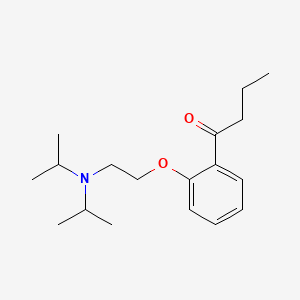

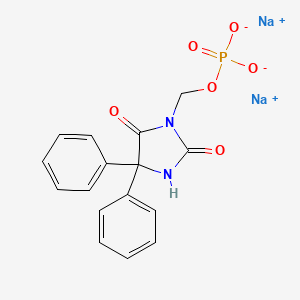

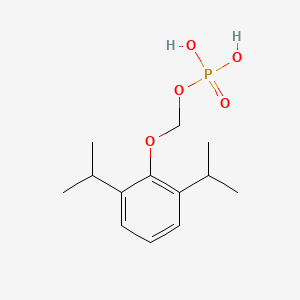

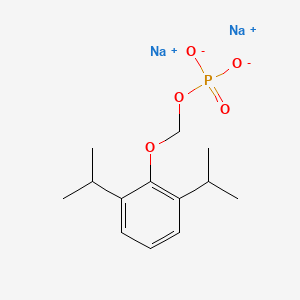

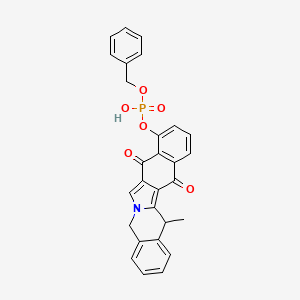

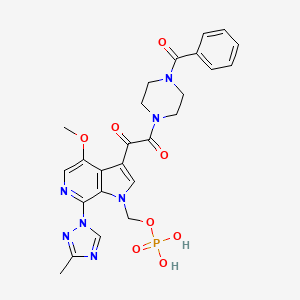

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)